![molecular formula C10H15FO4 B13174449 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C10H15FO4 and a molecular weight of 218.22 g/mol This compound is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system and a fluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the fluoroacetic acid group. One common method involves the use of 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to palladium-catalyzed aminocarbonylation to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions, particularly those involving fluoroacetate metabolism.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit enzymes involved in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition is primarily due to the formation of fluorocitrate, which binds to aconitase and prevents the conversion of citrate to isocitrate .
Comparación Con Compuestos Similares
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid: This compound shares the spirocyclic structure but has a boronic acid group instead of a fluoroacetic acid moiety.
Carbamic acid, N-[2-(1,4-dioxaspiro[4.5]dec-8-yl)ethyl]-, 1,1-dimethylethyl ester: Another similar compound with a carbamic acid group.
Uniqueness
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving enzyme inhibition and metabolic pathways.
Propiedades
Fórmula molecular |
C10H15FO4 |
|---|---|
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H15FO4/c11-8(9(12)13)7-1-3-10(4-2-7)14-5-6-15-10/h7-8H,1-6H2,(H,12,13) |
Clave InChI |
UKHTVDSWJYCUTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C(C(=O)O)F)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
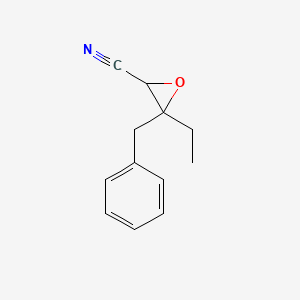
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
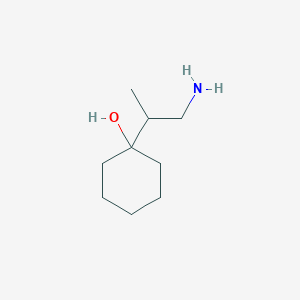
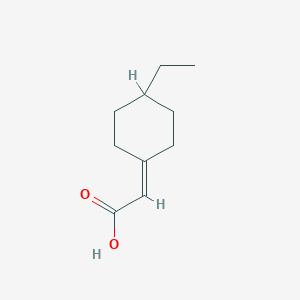
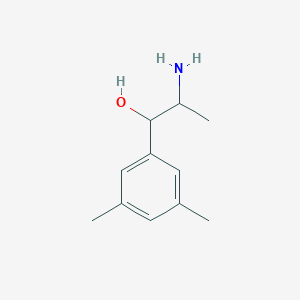
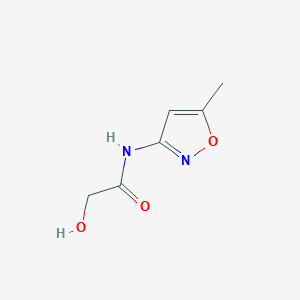
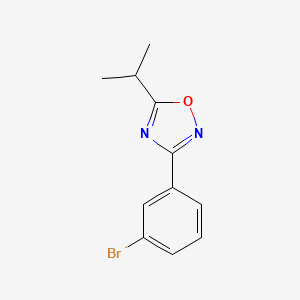
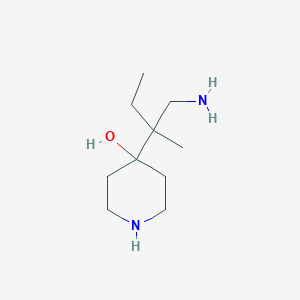
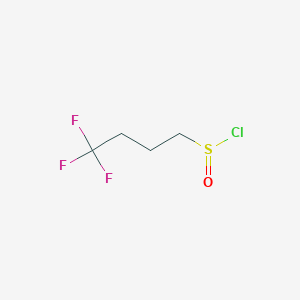
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
![1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13174439.png)
